![molecular formula C9H12F3NO3S B14435049 1-[3,3,3-Trifluoro-2-(sulfanylmethyl)propanoyl]-D-proline CAS No. 77171-94-9](/img/structure/B14435049.png)
1-[3,3,3-Trifluoro-2-(sulfanylmethyl)propanoyl]-D-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3,3,3-Trifluoro-2-(sulfanylmethyl)propanoyl]-D-proline is a synthetic compound characterized by the presence of trifluoromethyl and sulfanylmethyl groups attached to a proline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3,3,3-Trifluoro-2-(sulfanylmethyl)propanoyl]-D-proline typically involves the reaction of 3,3,3-trifluoro-2-(sulfanylmethyl)propanoic acid with D-proline. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[3,3,3-Trifluoro-2-(sulfanylmethyl)propanoyl]-D-proline can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The proline backbone can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced trifluoromethyl derivatives.
Substitution: Various substituted proline derivatives.
Scientific Research Applications
1-[3,3,3-Trifluoro-2-(sulfanylmethyl)propanoyl]-D-proline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[3,3,3-Trifluoro-2-(sulfanylmethyl)propanoyl]-D-proline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfanylmethyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid: Similar in structure but lacks the proline backbone.
3,3,3-Trifluoro-2-(sulfanylmethyl)propanoic acid: Similar but does not contain the proline moiety.
Uniqueness
1-[3,3,3-Trifluoro-2-(sulfanylmethyl)propanoyl]-D-proline is unique due to the combination of the trifluoromethyl and sulfanylmethyl groups with the proline backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
77171-94-9 |
|---|---|
Molecular Formula |
C9H12F3NO3S |
Molecular Weight |
271.26 g/mol |
IUPAC Name |
(2R)-1-[3,3,3-trifluoro-2-(sulfanylmethyl)propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H12F3NO3S/c10-9(11,12)5(4-17)7(14)13-3-1-2-6(13)8(15)16/h5-6,17H,1-4H2,(H,15,16)/t5?,6-/m1/s1 |
InChI Key |
PPHPDJQYQOXIEP-PRJDIBJQSA-N |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)C(CS)C(F)(F)F)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CS)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


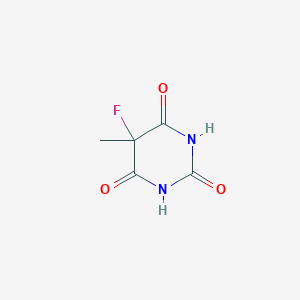
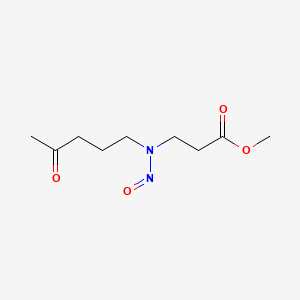



![4-[4-(3,4-Dimethylphenyl)piperazin-1-yl]pyridin-3-amine](/img/structure/B14434995.png)
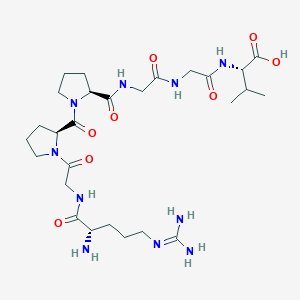
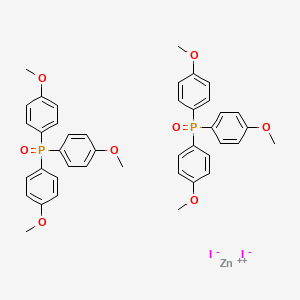
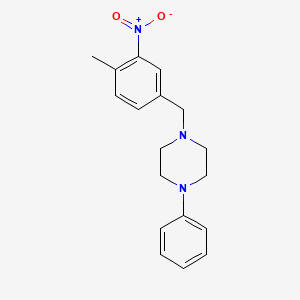
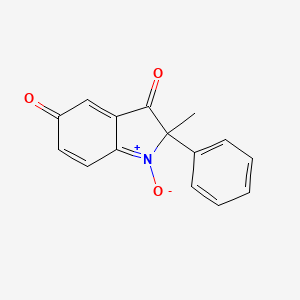
![{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}hydrazine](/img/structure/B14435009.png)

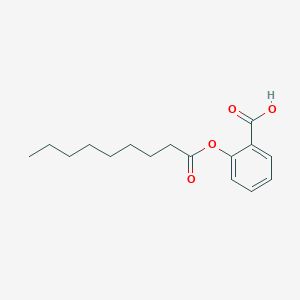
![3-Chloro-3-(3-oxo-3H-naphtho[2,1-b]pyran-2-yl)prop-2-enal](/img/structure/B14435043.png)
